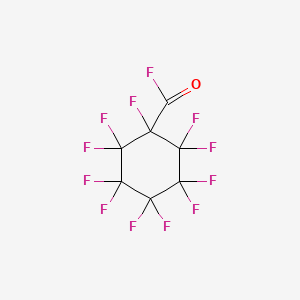
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl Fluoride
Descripción general
Descripción
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl Fluoride is a fluorinated compound with the chemical formula C6HF13 . It is also known by other names such as 1H-Perfluorohexane and trideca-1,1,1,2,2,3,3,4,4,5,5,6,6-fluorohexane . The molecular weight of this compound is approximately 320.05 g/mol .
Molecular Structure Analysis
The 2D structure of 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl Fluoride is shown below:
Aplicaciones Científicas De Investigación
Versatility as an Intermediate in Organic Fluorine Compounds
Carbonyl fluoride, a key component of 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl fluoride, is noted for its role as a versatile intermediate in the synthesis of organic fluorine compounds. Its reactions with various carbonyl compounds, such as cyclohexanone and benzaldehyde, produce gem-difluorides. This process highlights its importance in the formation of various perfluoroacyl fluorides and other fluorinated organic compounds, which are crucial in various applications, ranging from pharmaceuticals to material science (Fawcett, Tullock, & Coffman, 1962).
Synthesis of Functionalised Perfluorocyclohexanes
The synthesis of functionally diverse perfluorocyclohexanes, a class of compounds including 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl fluoride, is of significant interest. By fluorinating specific fluoroaromatics, researchers have developed novel difunctional perfluorocyclohexanes, which are characterized by their reactions with alcohols and amines. These reactions indicate the compound's potential in creating derivatives with distinct reactivities, making them valuable for various scientific and industrial applications (Fielding & Shirley, 1991).
Use in Metabolic Studies
The compound has been employed in metabolic studies, where its isotopically labeled form (14C) is used. This application demonstrates the compound's utility in understanding metabolic pathways and reactions, which can be critical in pharmaceutical and biochemical research (Gajewski, Terando, & Berard, 1988).
Applications in Deoxyfluorination Reactions
Deoxyfluorination of carboxylic acids to form acyl fluorides is another area where this compound finds application. This process enables the efficient transformation of various types of carboxylic acids to corresponding acyl fluorides, demonstrating its role in synthetic organic chemistry, particularly in the formation of fluorinated compounds (Wang et al., 2021).
Carbon-Fluorine Bond Activation Research
The compound is also relevant in the study of carbon-fluorine bond activation, an area of growing importance due to its implications in pharmaceuticals, agrochemicals, and materials science. Understanding how to activate and manipulate these bonds is crucial for developing new synthetic routes and materials (Kraft & Jones, 2002).
Propiedades
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F12O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVGMDBHTBNCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379781 | |
| Record name | Perfluorocyclohexanecarbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl Fluoride | |
CAS RN |
6588-63-2 | |
| Record name | 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6588-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarbonyl fluoride, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006588632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarbonyl fluoride, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorocyclohexanecarbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















